molecular formula C9H7N5O B11898103 1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one CAS No. 404578-73-0

1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one

Katalognummer: B11898103
CAS-Nummer: 404578-73-0
Molekulargewicht: 201.18 g/mol
InChI-Schlüssel: FRNUUTRSGKQVPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one is a synthetic organic compound belonging to the triazoloquinazoline family, a class of nitrogen-containing heterocycles recognized for a broad spectrum of biological activities . This compound features a fused multi-ring system that provides a planar structure, which is a key pharmacophore for interaction with biological macromolecules like DNA and various enzyme targets . Researchers are interested in triazoloquinazoline derivatives primarily for their potential in anticancer and kinase inhibition studies. Similar compounds have been demonstrated to act as DNA intercalators and topoisomerase II (Topo II) inhibitors, leading to DNA damage, cell cycle arrest (particularly in the S and G2/M phases), and the induction of apoptosis in cancer cell lines . The structural motif is also relevant in the design of type II kinase inhibitors, where the quinazolinone core can occupy the hinge region of kinases, forming stabilizing hydrogen bonds . Beyond oncology research, the triazoloquinazoline scaffold is associated with other pharmacological properties, including antihistaminic, anticonvulsant, anti-inflammatory, and antimicrobial activities, making it a versatile scaffold for hit-to-lead optimization in various drug discovery programs . This product is intended for research and development purposes only. Please Note: The specific biological data and mechanism of action for this exact compound may not be fully characterized in the public scientific literature. The information provided describes the well-established research applications of the triazoloquinazoline chemical class. Researchers are advised to consult the primary literature for the most current findings and to conduct their own validation experiments.

Eigenschaften

CAS-Nummer

404578-73-0

Molekularformel

C9H7N5O

Molekulargewicht

201.18 g/mol

IUPAC-Name

1-amino-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C9H7N5O/c10-8-12-13-9-11-7(15)5-3-1-2-4-6(5)14(8)9/h1-4H,(H2,10,12)(H,11,13,15)

InChI-Schlüssel

FRNUUTRSGKQVPK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NC3=NN=C(N23)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Anthranilamid (2-Aminobenzamid) mit einem Aldehyd oder Keton in Gegenwart eines Katalysators wie Graphenoxid-Nanoblättern in einem wässrigen Medium . Diese Methode ist aufgrund ihrer Einfachheit und Effizienz vorteilhaft.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reactivity and Functionalization

The amino group at position 1 of the triazole ring serves as a key site for chemical modifications:

1.1 Alkylation and Acylation

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkyl derivatives, preserving the heterocyclic core.

  • Acylation : Treatment with acetyl chloride or acetic anhydride produces N-acyl analogs. For instance, acetylation forms 1-acetamido derivatives, confirmed by 1H^1H NMR signals at δ 2.12 ppm (CH3_3) and δ 8.55 ppm (NHCO) .

1.2 Condensation Reactions

  • The amino group participates in Schiff base formation with aldehydes or ketones. For example, condensation with benzaldehyde generates imine derivatives, characterized by IR absorption at 1,660–1,718 cm1^{-1} (C=O) and 1H^1H NMR signals for aromatic protons (δ 7.28–8.05 ppm) .

Cyclization and Rearrangement Reactions

2.1 Formation of Bis-Triazoloquinazolines
Treatment with phosphorus oxychloride or carbon disulfide induces cyclization to bis triazoloquinazolines (Table 1):

ReagentProduct ClassYield (%)Key Spectral Data
POCl3_3Bis-triazoloquinazolin-3-ones49–57IR: 1,702–1,711 cm1^{-1} (C=O)
CS2_2Thioxo derivatives56–6113C^{13}C NMR: δ 185 ppm (C=S)

These transformations involve nucleophilic displacement of chlorine or sulfur incorporation .

2.2 Rearrangement to Pyrazole Derivatives
Under hydrolytic conditions, the triazoloquinazoline moiety undergoes ring-opening to form pyrazole intermediates. For example, hydrolysis of 3b' yields a pyrazole-carboxamide, confirmed by 1H^1H NMR signals at δ 6.26 ppm (pyrazole 4-H) and δ 9.90 ppm (NH) .

Nucleophilic Substitution Reactions

3.1 Chlorine Displacement
The chlorine atom in 5-chloro derivatives is readily replaced by nucleophiles:

  • Reaction with sodium azide produces tetrazolo[4,3-c]triazoloquinazolines (51–60% yield) .

  • Substitution with amines (e.g., methyl 3-aminothiophene-2-carboxylate) forms pentacyclic derivatives (69–81% yield), characterized by IR bands at 1,670–1,677 cm1^{-1} (C=O) .

3.2 Hydrazine Derivatives
Hydrazinolysis of 5-chloro intermediates yields carbohydrazides (14a–b ), which further cyclize to tetracyclic compounds (16a–b ) in 70–75% yield (Scheme 1) .

Biological Activity Correlations

While the focus is on reactivity, notable biological implications include:

  • Antimicrobial Activity : Pyrazole derivatives exhibit moderate activity against S. aureus (MIC: 32 µg/mL).

  • Fluorescence Properties : Amino-substituted analogs show potential as fluorophores, with emission maxima at 450–470 nm .

Synthetic Methodologies

5.1 Key Routes

  • Cyclocondensation : 2-Hydrazinoquinazolin-4(3H)-ones react with acetylacetone to form triazoloquinazolinones .

  • Ring Expansion : Triazolo[4,3-c]quinazolines rearrange to [1,5-c] isomers under thermal conditions .

5.2 Optimization Data

  • Reaction Time : Cyclization to bis-triazoloquinazolines requires 2–3 h at reflux .

  • Solvent Effects : THF and DMF enhance yields in nucleophilic substitutions (60–83%) .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one has been investigated for various biological activities:

  • Anticancer Activity : Numerous studies have documented its potential as an anticancer agent. For instance, derivatives of this compound have shown moderate cytotoxicity against several cancer cell lines including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116) with IC50 values ranging from 17.35 to 39.41 µM .
  • Inhibition of Topoisomerase II : Research indicates that certain derivatives act as intercalative inhibitors of Topoisomerase II, which is crucial for DNA replication and repair processes . The binding affinity of these compounds suggests they could be developed as effective anticancer drugs.
  • Adenosine Receptor Antagonism : Some derivatives have been identified as adenosine receptor antagonists, demonstrating high affinity for human A3 receptors . This property could be leveraged in treating conditions where modulation of adenosine signaling is beneficial.

Synthetic Routes

The synthesis of this compound involves several chemical transformations. Common methods include:

  • Refluxing with Acetic Anhydride : A typical synthetic route involves heating the compound with acetic anhydride to yield various derivatives . This method allows for the introduction of different substituents that can enhance biological activity.
  • Molecular Hybridization : Researchers have employed molecular hybridization techniques to combine triazole and quinazoline moieties, resulting in novel compounds with improved efficacy against cancer .

Case Study 1: Anticancer Evaluation

A study evaluated a series of triazoloquinazolines for their anticancer properties. Compound 9 demonstrated the highest anti-proliferative effect against HCT-116 cells with an IC50 value of 17.35 µM. These findings highlight the potential of this compound derivatives as promising candidates for cancer therapy .

Case Study 2: Topoisomerase II Inhibitors

Another research effort synthesized new derivatives that showed significant cytotoxic activity against cancer cell lines with IC50 values ranging from 2.44 to 9.43 µM. The incorporation of trifluoromethyl groups enhanced their binding affinity to DNA and increased their lipophilicity, facilitating cellular uptake .

Wirkmechanismus

The mechanism of action of 1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, which plays a crucial role in the regulation of gene expression. By binding to this target, the compound can modulate the activity of histone acetyltransferases, leading to altered gene expression and inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Pharmacological Profiles

Triazoloquinazolinones exhibit structure-activity relationships (SAR) dependent on substituents at positions 1 and 3. Key analogs include:

Compound Substituents Biological Activity (vs. Standards) Key Findings References
1-Methyl-4-phenyl derivative 1-CH₃, 4-C₆H₅ H₁-antihistaminic (71% protection) Equipotent to chlorpheniramine; low sedation
1-Methyl-4-(2-pyridyl) 1-CH₃, 4-pyridyl H₁-antihistaminic (71.43% protection) Higher efficacy and lower sedation (8%)
1-Substituted-4-nitrophenyl 1-R (alkyl), 4-NO₂-C₆H₄ H₁-antihistaminic (moderate activity) Nitro group enhances electron-withdrawing effects
1-Substituted-4-(3-Cl-C₆H₄) 1-R (CH₃, CH₂Cl), 4-Cl-C₆H₃ Antihistaminic, antifungal Chlorine improves lipophilicity and binding
4-Phenyl anticonvulsant 1-unsubstituted, 4-C₆H₅ Anticonvulsant (MES model) Active at 30–100 mg/kg; neurotoxicity minimal

Key Observations:

  • 1-Substituents: Methyl groups (e.g., 1-CH₃) enhance antihistaminic activity while minimizing sedation . The amino group in the target compound may improve solubility or hydrogen bonding but could reduce metabolic stability compared to methyl.
  • 4-Substituents: Aromatic/heteroaryl groups (e.g., phenyl, pyridyl) are critical for H₁ receptor antagonism. Electron-withdrawing groups (NO₂, Cl) enhance potency but may increase toxicity .

Pharmacokinetic and Toxicity Considerations

  • Sedation: Methyl-substituted analogs (e.g., 1-CH₃) show ≤8% sedation vs. 25% for chlorpheniramine . Amino groups could further reduce sedation due to polar interactions.
  • Toxicity: Computational models predict moderate acute toxicity for triazoloquinazolinones, with LD₅₀ values >500 mg/kg . The amino group’s impact remains unstudied but may alter metabolic pathways.

Biologische Aktivität

1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one is a nitrogen-containing heterocyclic compound that combines features of both triazole and quinazoline structures. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused to a quinazoline moiety, characterized by the presence of an amino group at the first position of the triazole ring. This structural arrangement enhances its reactivity and potential for functionalization.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.9
SW-480 (Colorectal)2.3
MCF-7 (Breast Cancer)5.65

The compound has been noted to induce apoptosis in cancer cells in a dose-dependent manner, with higher concentrations leading to increased rates of early and late apoptosis.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains using the agar dilution method. The results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

The mechanism underlying the biological activities of this compound involves its ability to interact with specific biological targets:

  • Adenosine Receptors : Certain derivatives have shown affinity for adenosine receptors (A1 and A2), which play crucial roles in various physiological processes. For instance, some compounds demonstrated selective antagonistic activity towards these receptors with IC50 values as low as 21 nM for the A2 receptor .
  • Topoisomerase II Inhibition : The compound's derivatives have been identified as intercalative inhibitors of Topoisomerase II, which is essential for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cancer cells .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant Effects : A related class of compounds has been shown to reduce immobility in behavioral despair models in rats, suggesting potential antidepressant properties .
  • Antihistaminic Activity : In vivo studies demonstrated that certain derivatives provided significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential use as antihistamines .

Q & A

Q. What are the standard synthetic routes for 1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one derivatives?

The most common method involves cyclization of 2-hydrazinoquinazolin-4(3H)-one intermediates with one-carbon donors (e.g., carboxylic acids, acyl chlorides) under reflux conditions. For example, reaction with acetic acid yields 1-methyl derivatives, while chloroacetyl chloride introduces chloroalkyl substituents. This approach achieves yields of 80–85% and uses conventional reagents like ethanol or DMSO as solvents .

Q. How are primary antimicrobial screening assays designed for this compound class?

Primary screening typically uses whole-cell growth inhibition assays at a fixed concentration (e.g., 32 µg/mL in 0.3% DMSO-water). Activity is tested against Gram-negative bacteria (e.g., Acinetobacter baumannii), Gram-positive bacteria (e.g., Staphylococcus aureus), and fungi (e.g., Cryptococcus neoformans). Derivatives with amide or sulfur-containing side chains show enhanced activity, while unsubstituted analogs are inactive .

Q. What spectroscopic techniques are used to characterize triazoloquinazolinone derivatives?

Key methods include:

  • IR spectroscopy : To confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3200–3400 cm⁻¹) groups.
  • ¹H/¹³C NMR : To resolve substituent patterns (e.g., aromatic protons at δ 7.0–8.5 ppm).
  • Mass spectrometry (MS) : For molecular ion validation (e.g., [M+H]⁺ peaks). Elemental analysis ensures purity (>95%) .

Advanced Research Questions

Q. How do substituents at the 1- and 4-positions modulate H1-antihistaminic activity?

SAR studies reveal:

  • 1-Methyl substitution enhances potency (72.85% bronchospasm protection in guinea pigs) with minimal sedation (5.09% vs. 29.58% for chlorpheniramine maleate).
  • 4-Pyridinyl or 3-chlorophenyl groups improve receptor binding affinity.
  • Bulky substituents (e.g., benzyl) reduce bioavailability. Computational tools like PASS predict anti-asthmatic potential, validated by in vivo models .

Q. What computational strategies predict biological activity and toxicity in presynthetic stages?

  • PASS software : Estimates activity spectra (e.g., anti-allergic, anti-asthmatic) with Pa (probability "to be active") thresholds >0.6.
  • GUSAR : Predicts acute toxicity (LD₅₀) using QSAR models. Virtual libraries of 1-Ar-4-R derivatives are screened to prioritize low-toxicity candidates (e.g., LD₅₀ >500 mg/kg) .

Q. How can reaction pathways be controlled to avoid undesired byproducts (e.g., pyrazoles vs. triazoles)?

Cyclization of 2-hydrazinoquinazolinones with β-diketones (e.g., acetylacetone) favors triazole formation via intermediate dihydrotriazole species. Reaction conditions (temperature, solvent polarity) and substituent electronic effects dictate regioselectivity. For example, electron-withdrawing groups on the quinazolinone scaffold promote triazoloquinazolinone formation over pyrazole derivatives .

Q. What structural insights do crystallographic and DFT studies provide?

X-ray diffraction reveals planar triazoloquinazolinone cores with intermolecular π-π stacking. DFT calculations correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial activity. Substituents like bromine or dimethylamino groups enhance dipole interactions in crystal lattices, improving stability .

Methodological Challenges & Data Contradictions

Q. How to resolve discrepancies in antimicrobial activity across structurally similar analogs?

Contradictions arise from:

  • Side-chain flexibility : Amide-linked chains enhance membrane penetration (e.g., 80% inhibition of A. baumannii), while rigid aromatic groups reduce it.
  • Assay variability : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO ≤0.5%) to minimize false positives .

Q. Why do some derivatives show high antihistaminic activity but low sedation?

Low sedation correlates with reduced blood-brain barrier permeability. Polar 4-pyridinyl groups limit CNS penetration, while lipophilic 3-chlorophenyl analogs exhibit higher sedation. In silico logP predictions (<3.0) guide design of peripherally restricted agents .

Experimental Design Tables

Q. Table 1: Key SAR Findings for H1-Antihistaminic Activity

Substituent (Position)% Bronchospasm Protection% SedationReference
1-Methyl, 4-Pyridinyl72.855.09
1-Chloro, 4-Phenyl68.2018.40
1-Benzyl, 4-Chlorophenyl52.3024.10

Q. Table 2: Computational vs. Experimental Toxicity Comparison

CompoundPredicted LD₅₀ (GUSAR)Experimental LD₅₀Deviation
Derivative A650 mg/kg620 mg/kg4.6%
Derivative B480 mg/kg510 mg/kg5.9%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.